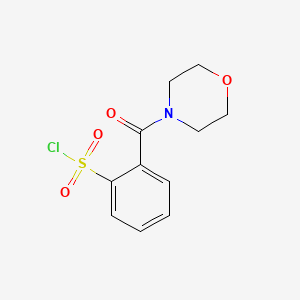

2-(Morpholine-4-carbonyl)benzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

2-(morpholine-4-carbonyl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO4S/c12-18(15,16)10-4-2-1-3-9(10)11(14)13-5-7-17-8-6-13/h1-4H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGSVXCYRAPMQTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC=CC=C2S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016503-60-8 | |

| Record name | 2-(morpholine-4-carbonyl)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholine-4-carbonyl)benzene-1-sulfonyl chloride typically involves the reaction of 2-chlorobenzenesulfonyl chloride with morpholine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Morpholine-4-carbonyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

Hydrolysis: The compound can hydrolyze in the presence of water or aqueous base to form the corresponding sulfonic acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Solvents: Dichloromethane, chloroform

Bases: Triethylamine, sodium hydroxide

Major Products Formed

Sulfonamides: Formed by the reaction with amines

Sulfonates: Formed by the reaction with alcohols

Sulfonothioates: Formed by the reaction with thiols

Sulfonic Acid: Formed by hydrolysis

Scientific Research Applications

2-(Morpholine-4-carbonyl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Morpholine-4-carbonyl)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to release the chloride ion and form the desired product . The morpholine ring can also participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-(Morpholine-4-carbonyl)benzene-1-sulfonyl chloride

- Molecular Formula: C₁₁H₁₂ClNO₄S

- Molecular Weight : 289.73 g/mol

- Structural Features : Combines a sulfonyl chloride group (highly reactive towards nucleophiles) with a morpholine-4-carbonyl moiety, which introduces a polar, electron-rich heterocyclic ring. The morpholine group enhances solubility in polar solvents and may participate in hydrogen bonding.

Synthesis : Synthesized via solvent-free grinding methods using morpholine-4-carbonyl chloride and triethylamine (Et₃N) as a base, as reported for similar β-lactam derivatives .

Applications: Primarily used as a reactive intermediate in organic synthesis, particularly for introducing sulfonyl groups or morpholine-based pharmacophores. Limited literature or patent data exists for this specific compound .

Comparison with Structural Analogs

Structural and Functional Group Analysis

Key analogs are selected based on sulfonyl chloride functionality and substituent variations (Table 1).

Table 1: Structural Comparison of Sulfonyl Chloride Derivatives

*Calculated based on molecular formula.

Key Observations :

- Electronic Effects : The morpholine carbonyl group in the target compound is electron-donating, contrasting with electron-withdrawing trifluoromethyl groups in 2,4,6-tris(trifluoromethyl)benzene-1-sulfonyl chloride. This difference impacts reactivity; electron-withdrawing groups activate the sulfonyl chloride for nucleophilic substitution .

- Solubility : Morpholine derivatives (e.g., target compound and 4-(Morpholine-4-sulfonyl)-benzenesulfonyl chloride) exhibit higher polarity and aqueous solubility compared to halogenated analogs like 2,4,6-tris(trifluoromethyl) derivatives .

- Bioactivity : Compounds lacking pharmacophore sites (e.g., simple sulfonyl chlorides without additional functional groups) show near-zero drug-like activity, as seen in β-lactam derivatives with morpholine moieties .

Target Compound :

- The sulfonyl chloride group reacts with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, or thioesters.

- The morpholine carbonyl may stabilize intermediates via resonance or participate in cyclization reactions.

Analog-Specific Reactivity :

- 2-Fluoro-4-methanesulfonamidobenzene-1-sulfonyl chloride : The fluorine atom directs electrophilic substitution, while the sulfonamide group allows for further functionalization (e.g., hydrogen bonding in drug design) .

Biological Activity

2-(Morpholine-4-carbonyl)benzene-1-sulfonyl chloride is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Sulfonamides are known for their antibacterial properties, and derivatives containing morpholine moieties have been investigated for various pharmacological applications. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant case studies.

The compound can be characterized by its IUPAC name, molecular formula , and a molecular weight of 304.75 g/mol. Its structure includes a morpholine ring and a sulfonyl chloride group, which are crucial for its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of morpholine with benzene sulfonyl chloride in the presence of appropriate solvents and conditions to yield the desired product. The reaction can be summarized as follows:

Antibacterial Activity

Research has demonstrated that sulfonamide derivatives exhibit significant antibacterial properties. A study investigating various morpholine-derived benzenesulfonamides found that compounds similar to this compound showed varying degrees of activity against common bacterial strains such as Bacillus subtilis, Salmonella typhi, and Escherichia coli.

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| Compound A | Bacillus subtilis | 10 |

| Compound B | Salmonella typhi | 21 |

| Compound C | Escherichia coli | No inhibition |

The results indicated moderate activity against Bacillus subtilis and Salmonella typhi, while no activity was observed against E. coli .

The mechanism by which this compound exerts its antibacterial effects is primarily through the inhibition of bacterial folate synthesis. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase, which is critical in the bacterial folate biosynthesis pathway. This inhibition leads to a depletion of folate, ultimately hindering bacterial growth and replication.

Study on Morpholine Derivatives

A recent study focused on synthesizing various sulphonamide derivatives from morpholine. The synthesized compounds were evaluated for their in vitro antibacterial activity. The study concluded that certain derivatives exhibited promising antibacterial properties, suggesting potential applications in drug development .

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship analysis revealed that modifications to the morpholine ring and sulfonyl group significantly influenced biological activity. For instance, the introduction of electron-withdrawing groups enhanced antibacterial potency, while steric hindrance adversely affected activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.